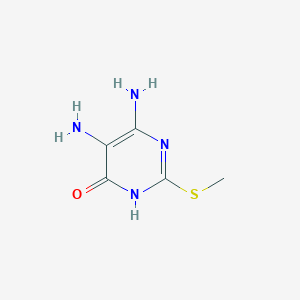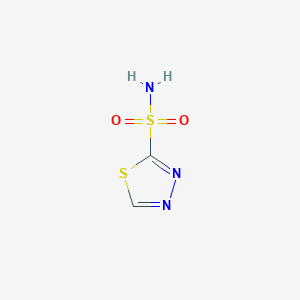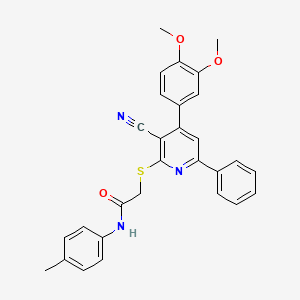![molecular formula C15H13F2NO2 B11770408 N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770408.png)
N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine: is a synthetic organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through a cyclization reaction involving catechol and formaldehyde.
Introduction of the 3,4-difluorobenzyl group: This step involves the reaction of the benzo[d][1,3]dioxole core with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it is explored for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of various biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
- N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
- N-(3,4-Dichlorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
- N-(3,4-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
Comparison:
- This compound is unique due to the presence of fluorine atoms, which can significantly influence its biological activity and pharmacokinetic properties.
- N-(3,4-Dichlorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine has chlorine atoms instead of fluorine, which may result in different reactivity and biological effects.
- N-(3,4-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine contains methoxy groups, which can affect its solubility and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H13F2NO2 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C15H13F2NO2/c1-18(8-10-2-4-12(16)13(17)6-10)11-3-5-14-15(7-11)20-9-19-14/h2-7H,8-9H2,1H3 |
InChI Key |
HIFXVMWYNDTJIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)F)F)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


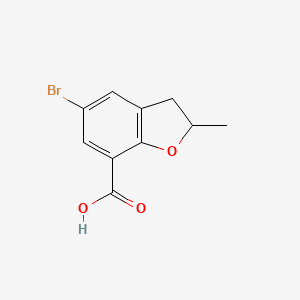
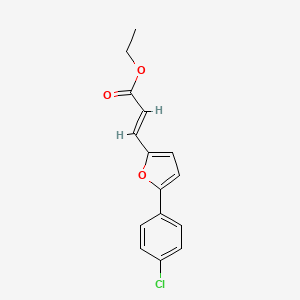
![N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770335.png)
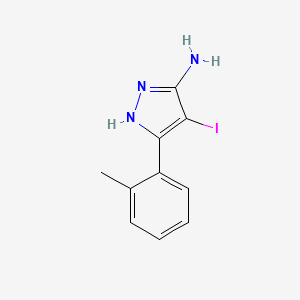
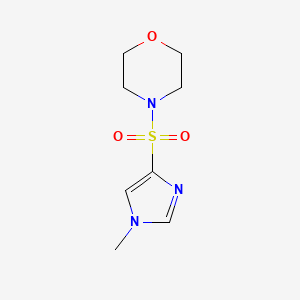
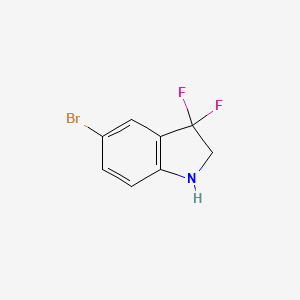
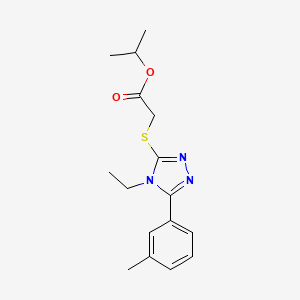
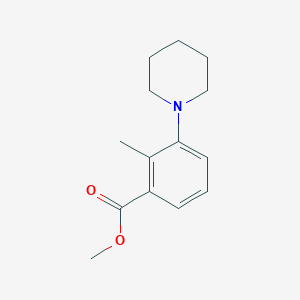


![Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)
